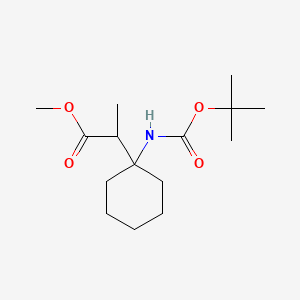
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the amino group is introduced through a substitution reaction.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound features a phenyl group instead of a cyclohexyl ring and has different reactivity and applications.
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: This compound has a cyclopropane ring and is used in different synthetic applications.
Uniqueness
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a cyclohexyl ring and a Boc-protected amino group, which provides specific steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in the development of novel pharmaceuticals.
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate |
InChI |
InChI=1S/C15H27NO4/c1-11(12(17)19-5)15(9-7-6-8-10-15)16-13(18)20-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,18) |
Clave InChI |
LYEXRVJHAYEXNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)C1(CCCCC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















